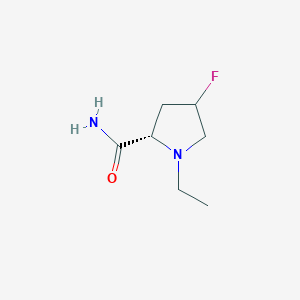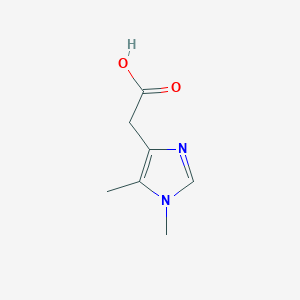
N1-Isopropyl-1H-pyrrole-1,3,4-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Isopropyl-1H-pyrrole-1,3,4-triamine: is a heterocyclic organic compound with the molecular formula C7H14N4. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group and three amino groups. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N1-Isopropyl-1H-pyrrole-1,3,4-triamine typically involve large-scale adaptations of the above synthetic routes, optimized for yield and cost-efficiency.
化学反应分析
Types of Reactions:
Oxidation: N1-Isopropyl-1H-pyrrole-1,3,4-triamine can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.
Substitution: It can participate in substitution reactions, where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkyl halides and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.
科学研究应用
Chemistry: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to form specific interactions that can be useful in drug design and development .
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes .
作用机制
The mechanism by which N1-Isopropyl-1H-pyrrole-1,3,4-triamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness: N1-Isopropyl-1H-pyrrole-1,3,4-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an isopropyl group and three amino groups on the pyrrole ring sets it apart from other similar compounds.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-N-propan-2-ylpyrrole-1,3,4-triamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3 |
InChI 键 |
TWVLJWIMLBFGMI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NN1C=C(C(=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


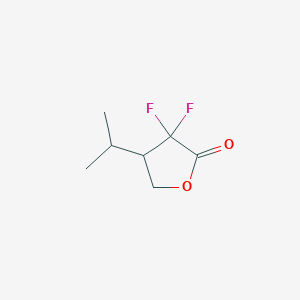
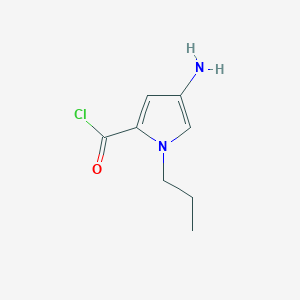
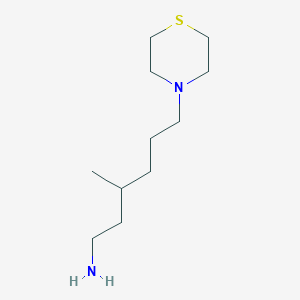
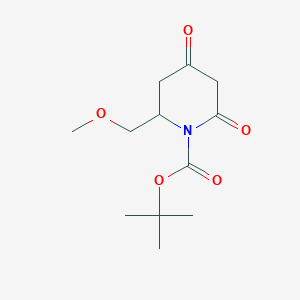
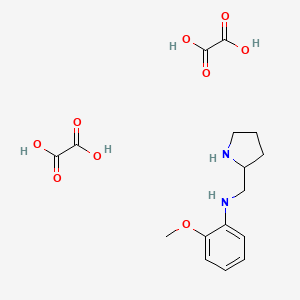
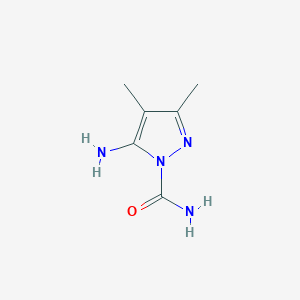

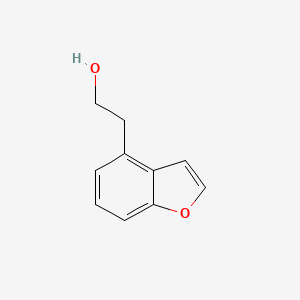
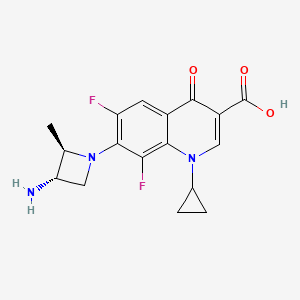
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)

